

# Application Notes and Protocols for JNJ-77242113 in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-77242113 (also known as JNJ-2113 or Icotrokinra) is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2] It is designed to selectively and potently block the IL-23 signaling pathway, which is a critical driver in the pathogenesis of various immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease (IBD).[2][3][4] JNJ-77242113 binds to the IL-23R with high affinity, thereby inhibiting the downstream phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines like IL-17A, IL-17F, IL-22, and IFN-y.[2][5] These application notes provide a detailed overview of the experimental design and protocols for evaluating the efficacy of JNJ-77242113 in relevant preclinical models of inflammation.

## Mechanism of Action: IL-23 Pathway Inhibition

JNJ-77242113 acts as a competitive antagonist at the IL-23 receptor.[4] The binding of IL-23 to its receptor on immune cells, such as T helper 17 (Th17) cells and innate lymphoid cells, triggers a signaling cascade that is central to chronic inflammation. JNJ-77242113 effectively blocks this initial step.





Click to download full resolution via product page

**Caption:** JNJ-77242113 blocks the IL-23 signaling pathway.



## **Quantitative Data Summary**

The inhibitory potency and preclinical efficacy of JNJ-77242113 have been quantified across various assays and models.

| Assay/Model<br>Type                   | Species/Syste<br>m               | Key Parameter  | Value                     | Reference(s) |
|---------------------------------------|----------------------------------|----------------|---------------------------|--------------|
| In Vitro Potency                      |                                  |                |                           |              |
| IL-23R Binding<br>Affinity            | Human Cells                      | KD             | 7.1 pM                    | [2]          |
| IL-23 Signaling                       | Human Cells                      | IC50           | 5.6 pM                    | [2]          |
| IFNy Production                       | Human NK Cells                   | IC50           | 18.4 pM                   | [2]          |
| IFNy Production                       | Human Whole<br>Blood (Healthy)   | IC50           | 11 pM                     | [2]          |
| IFNy Production                       | Human Whole<br>Blood (Psoriasis) | IC50           | 9 pM                      | [2]          |
| Preclinical<br>Efficacy               |                                  |                |                           |              |
| TNBS-Induced<br>Colitis               | Rat                              | Effective Dose | ≥ 0.3 mg/kg/day<br>(Oral) | [2]          |
| IL-23-Induced<br>Skin<br>Inflammation | Rat                              | Effective Dose | ≥ 3 mg/kg (Oral)          | [5]          |

## **Preclinical Inflammation Models and Protocols**

JNJ-77242113 has demonstrated efficacy in well-established rat models of skin and intestinal inflammation, providing robust preclinical proof-of-concept.[6]

## **IL-23-Induced Skin Inflammation Model (Rat)**



This model recapitulates key features of psoriasis by inducing a localized inflammatory response in the skin through the administration of IL-23. It is used to assess the ability of a compound to inhibit IL-23-driven skin pathology.



#### Click to download full resolution via product page

**Caption:** Workflow for the IL-23-induced rat skin inflammation model.

#### **Detailed Protocol:**

- Animals: Use female Sprague Dawley rats. Allow for an acclimatization period before the start of the study.
- JNJ-77242113 Administration:
  - Prepare JNJ-77242113 in a suitable vehicle for oral gavage.
  - Administer JNJ-77242113 or vehicle to respective groups. Dosing can be prophylactic
    (before IL-23) and continued daily. Effective doses have been shown to be ≥ 3 mg/kg.[5]
- Induction of Inflammation:
  - On Day 1, and continuing daily for 4 days, anesthetize the rats.
  - $\circ~$  Inject recombinant rat IL-23 (e.g., 0.5  $\mu g$  in 20  $\mu L$  PBS) intradermally into the pinna of the right ear.[7][8]
  - Inject an equal volume of PBS into the left ear to serve as an internal control.[1]
- Monitoring and Endpoints:



- Ear Thickness: Measure the thickness of both ears daily using a digital caliper. The change in ear thickness from baseline is a primary endpoint.[1][5]
- Body Weight: Record animal body weight daily.
- Termination and Tissue Analysis:
  - o On the final day (e.g., Day 4), euthanize the animals.
  - Collect ear tissue for further analysis.
  - Gene Expression: Extract RNA from ear tissue and perform qPCR to measure the relative expression of IL-17A, IL-17F, and IL-22.[5]
  - Histology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia and immune cell infiltration.

## Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (Rat)

This is a widely used model for IBD, particularly Crohn's disease. TNBS, a haptenizing agent, induces a T-cell-mediated transmural inflammation in the colon when administered with ethanol, which breaks the mucosal barrier.

#### **Detailed Protocol:**

- Animals: Use male Wistar or Sprague Dawley rats. Fast animals for 24-36 hours before induction to clear the colon, while allowing free access to water.[3]
- · Induction of Colitis:
  - Anesthetize the rats lightly (e.g., with isoflurane or light ether).[3]
  - Prepare a solution of TNBS in 50% ethanol. A typical inducing dose is 25-50 mg/kg in a volume of 0.25-1 mL.[3][9]
  - Gently insert a soft catheter intra-rectally to a depth of approximately 8 cm.[3]



- Instill the TNBS-ethanol solution slowly.
- Hold the rat in a head-down position for 1-2 minutes to prevent leakage of the instillate.[3]
- JNJ-77242113 Administration:
  - Administer JNJ-77242113 orally at doses ≥ 0.3 mg/kg/day.[2] Treatment can be initiated before (prophylactic) or after (therapeutic) colitis induction and continued daily.
- · Monitoring and Endpoints:
  - Clinical Signs: Monitor daily for body weight loss, stool consistency, and the presence of blood in the feces (hemoccult). A Disease Activity Index (DAI) can be calculated based on these parameters.
  - Macroscopic Assessment: At the end of the study (e.g., Day 7), euthanize the animals and excise the colon. Score the macroscopic damage based on the presence of inflammation, ulceration, and thickening of the colon wall.[10]
  - Histological Analysis: Collect sections of the colon for H&E staining to evaluate the extent of inflammation, ulceration, and immune cell infiltration into the mucosa and submucosa.

### In Vitro and Ex Vivo Assay Protocols

These assays are crucial for determining the potency of JNJ-77242113 on human cells and for confirming target engagement in samples from treated animals or human subjects.

## pSTAT3 Phosphorylation Inhibition Assay in Human PBMCs

This assay directly measures the inhibition of the proximal signaling event downstream of IL-23R activation.

#### **Detailed Protocol:**

• Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).



- Compound Incubation:
  - Resuspend PBMCs in a suitable culture medium.
  - Pre-incubate the cells with a serial dilution of JNJ-77242113 or vehicle for 15-30 minutes at 37°C.
- Stimulation:
  - Stimulate the PBMCs with recombinant human IL-23 (e.g., 100 ng/mL) for 15 minutes at 37°C.[11] Include an unstimulated control.
- · Fixation and Permeabilization:
  - Immediately stop the stimulation by fixing the cells (e.g., with BD Cytofix<sup>™</sup> buffer) for 10-20 minutes at room temperature.[12]
  - Permeabilize the cells using an appropriate buffer (e.g., ice-cold methanol or BD Phosflow™ Perm Buffer III) for 30 minutes on ice.[12]
- · Staining and Flow Cytometry:
  - Wash the permeabilized cells.
  - Stain with a fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody. Cell surface markers (e.g., CD4, CD8) can be included to identify specific cell populations.
  - Acquire data on a flow cytometer. The inhibition of the IL-23-induced increase in the mean fluorescence intensity (MFI) of pSTAT3 is used to calculate the IC50.[12][13]

# Ex Vivo Cytokine Production Inhibition Assay (Whole Blood)

This assay assesses the functional consequence of IL-23R blockade by measuring the inhibition of downstream cytokine production. It is a key pharmacodynamic biomarker.

**Detailed Protocol:** 



- Blood Collection: Collect whole blood from treated animals or human subjects into heparinized tubes.
- Compound Incubation (for in vitro characterization):
  - For determining in vitro potency, pre-incubate whole blood from untreated subjects with a serial dilution of JNJ-77242113 for 15-30 minutes.
- Stimulation:
  - Add recombinant IL-23 (and co-stimulants like IL-2 and IL-18 for IFNy) to the whole blood samples.[2]
  - Incubate for a suitable period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
- Cytokine Measurement:
  - After incubation, centrifuge the samples to pellet the cells.
  - Collect the plasma supernatant.
  - Measure the concentration of the target cytokine (e.g., IFNy or IL-17A) using a validated
    ELISA or a multiplex cytokine assay platform (e.g., Meso Scale Discovery).[5]
- Data Analysis: Calculate the percentage of inhibition of cytokine production in JNJ-77242113-treated samples relative to vehicle-treated, stimulated controls.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mlm-labs.com [mlm-labs.com]
- 2. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans PubMed



[pubmed.ncbi.nlm.nih.gov]

- 3. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and Clinical Pharmacokinetic, Pharmacodynamic, and Safety Data of Targeted Oral Peptide JNJ-2113 Published in Scientific Reports BioSpace [biospace.com]
- 7. cdn2.hubspot.net [cdn2.hubspot.net]
- 8. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-77242113 in Preclinical Inflammation Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585085#jnj525-experimental-design-for-inflammation-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com